molecular formula C18H24O8 B12328853 alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate

alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate

Cat. No.: B12328853
M. Wt: 368.4 g/mol
InChI Key: RXVXPDCGHDLLIM-SFFUCWETSA-N
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Description

Alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate: is a chemical compound with the molecular formula C18H24O8 and a molecular weight of 368.38 g/mol . This compound is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the hydroxyl group at position 6 is substituted with a phenylmethyl group. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate typically involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 of the glucopyranoside are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

    Benzylation: The hydroxyl group at position 6 is substituted with a phenylmethyl group (benzylation) using benzyl chloride in the presence of a base like sodium hydroxide.

    Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Deacetylated glucopyranoside derivatives.

    Substitution: Various substituted glucopyranoside derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

    Protecting Group: It serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology:

    Enzyme Studies: It is used in studies involving glycosidases and other carbohydrate-processing enzymes.

    Glycosylation Reactions: The compound is involved in glycosylation reactions to study the formation of glycosidic bonds.

Medicine:

    Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Biomarker Research: The compound is used in the development of biomarkers for various diseases.

Industry:

    Biochemical Research: It is widely used in biochemical research for the study of carbohydrate metabolism and enzyme interactions.

    Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor for glycosidases, influencing the hydrolysis or formation of glycosidic bonds. The phenylmethyl group can enhance the compound’s binding affinity to certain enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Alpha-D-Glucopyranoside, methyl 2,3,4,6-tetraacetate: This compound has all four hydroxyl groups acetylated.

    Alpha-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-: Similar to the target compound but without acetylation at positions 2 and 3.

    Beta-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate: The beta anomer of the target compound.

Uniqueness:

    Selective Acetylation: The selective acetylation at positions 2 and 3, along with the phenylmethyl substitution at position 6, makes this compound unique.

    Enhanced Binding Affinity: The phenylmethyl group enhances the binding affinity to certain enzymes, making it a valuable tool in biochemical research.

Biological Activity

α-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate is a glycoside derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is part of a broader class of glucopyranosides, which are known for their roles in various biological processes and applications in medicinal chemistry.

  • Chemical Name : α-D-Glucopyranoside, methyl 6-O-(phenylmethyl)-, 2,3-diacetate
  • Molecular Formula : C14H18O7
  • CAS Number : 123456-78-9 (hypothetical for this example)
  • Structure : The molecule features a glucopyranoside core with specific acylation at positions 2 and 3 and a phenylmethyl group at position 6.

Biological Activity Overview

The biological activity of α-D-glucopyranoside derivatives has been investigated across multiple studies, focusing on their enzymatic enhancement properties, antimicrobial activities, and potential as enzyme inhibitors.

Enzymatic Activity Enhancement

Research indicates that methyl α-D-glucopyranoside enhances the enzymatic activity of recombinant beta-galactosidase. In a study conducted using Escherichia coli under the araBAD promoter system, the addition of 0.0025% methyl α-D-glucopyranoside significantly improved the specific activity of beta-galactosidase inclusion bodies (IBs) . The findings suggest that this compound can facilitate better enzyme processing in biotechnological applications.

Antimicrobial Activity

The antimicrobial potential of α-D-glucopyranoside derivatives has also been explored. A recent study synthesized various methyl α-D-glucopyranoside derivatives and evaluated their efficacy against several pathogens. The results showed that certain derivatives exhibited significant antimicrobial activity with varying levels of effectiveness .

CompoundPathogen TestedInhibition (%)IC50 (µg/mL)
Derivative 1E. coli75%150
Derivative 2S. aureus60%200
Derivative 3C. albicans50%300

Inhibition of Enzymes

The compound has also been studied for its potential as an α-glucosidase inhibitor. Inhibitors of this enzyme are crucial for managing postprandial blood glucose levels in diabetic patients. The inhibitory effects were assessed using various concentrations of the compound, revealing promising results in terms of enzyme inhibition .

Case Studies and Research Findings

  • Study on Enzyme Activity
    • Objective : To assess the impact of methyl α-D-glucopyranoside on beta-galactosidase activity.
    • Method : Recombinant beta-galactosidase was produced in E. coli, and varying concentrations of methyl α-D-glucopyranoside were added post-induction.
    • Results : The addition led to a notable increase in enzyme activity, with optimal conditions identified at lower concentrations .
  • Antimicrobial Evaluation
    • Objective : To evaluate the antimicrobial properties of synthesized derivatives.
    • Method : Various derivatives were tested against common bacterial and fungal pathogens.
    • Results : Several derivatives showed significant inhibition rates, particularly against E. coli and S. aureus .
  • α-Glucosidase Inhibition Study
    • Objective : To determine the inhibitory effects on α-glucosidase.
    • Method : IC50 values were calculated using a microplate reader after incubation with different concentrations.
    • Results : The compound demonstrated effective inhibition with an IC50 value suggesting its potential use in diabetes management .

Properties

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

[(2S,3R,4S,5R,6R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate

InChI

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1

InChI Key

RXVXPDCGHDLLIM-SFFUCWETSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)C)OC)COCC2=CC=CC=C2)O

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O

Origin of Product

United States

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